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molecular formula C7H6O3S B8495096 5-Formyl-2-methylthiophene-3-carboxylic acid CAS No. 1020744-86-8

5-Formyl-2-methylthiophene-3-carboxylic acid

Cat. No. B8495096
M. Wt: 170.19 g/mol
InChI Key: JPYRQZHXSQSUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492405B2

Procedure details

To a solution of 2-(4-bromo-5-methyl-2-thienyl)-1,3-dioxolane (5.0 g) in tetrahydrofuran (50 mL) was added dropwise n-butyl lithium (1.6M hexane solution, 12.5 mL) at −78° C. and, after the dropwise addition, the mixture was stirred for 1 hr. Carbon dioxide was blown into the reaction solution for 30 min. The reaction mixture was warmed to room temperature, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The aqueous layer was acidified with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The obtained residue was dissolved in tetrahydrofuran (50 mL), 1N hydrochloric acid (50 mL) was added, and the mixture was stirred at 50° C. for 1 hr. The reaction mixture was concentrated and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography to give 5-formyl-2-methylthiophene-3-carboxylic acid (1.2 g, yield 36%) as yellow crystals from a fraction eluted with ethyl acetate-hexane (1:1, volume ratio). melting point 173° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]2[O:12]CCO2)[S:5][C:6]=1[CH3:7].C([Li])CCC.[C:18](=[O:20])=[O:19].C(=O)([O-])O.[Na+]>O1CCCC1>[CH:8]([C:4]1[S:5][C:6]([CH3:7])=[C:2]([C:18]([OH:20])=[O:19])[CH:3]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(SC1C)C1OCCO1
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in tetrahydrofuran (50 mL)
ADDITION
Type
ADDITION
Details
1N hydrochloric acid (50 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(S1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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